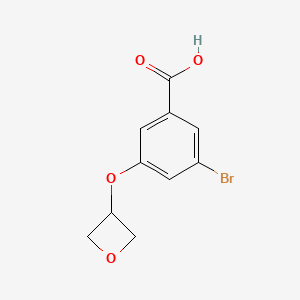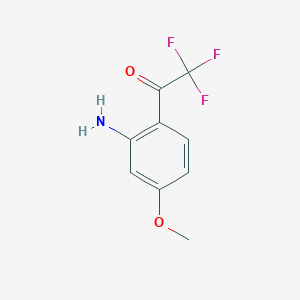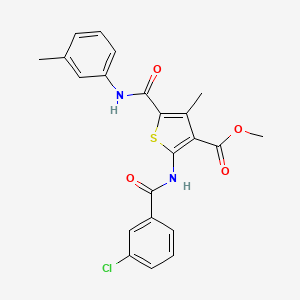
3-Bromo-5-(oxetan-3-yloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-bromo-5-(oxetan-3-iloxi)benzoico es un compuesto orgánico que pertenece a la clase de los ácidos benzoicos. Se caracteriza por la presencia de un átomo de bromo en la tercera posición y un anillo de oxetano unido al núcleo del ácido benzoico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-bromo-5-(oxetan-3-iloxi)benzoico típicamente implica la bromación del ácido 5-(oxetan-3-iloxi)benzoico. La reacción se lleva a cabo bajo condiciones controladas usando bromo o un agente bromante como N-bromosuccinimida (NBS). La reacción generalmente se realiza en un solvente orgánico como diclorometano o cloroformo, y la temperatura se mantiene a un nivel bajo para evitar la sobrebromación.
Métodos de Producción Industrial
La producción industrial del ácido 3-bromo-5-(oxetan-3-iloxi)benzoico puede implicar un proceso de varios pasos a partir de precursores fácilmente disponibles. El proceso incluye la preparación del ácido 5-(oxetan-3-iloxi)benzoico seguido de bromación. Las condiciones de reacción se optimizan para lograr un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-bromo-5-(oxetan-3-iloxi)benzoico experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de Oxidación y Reducción: La parte del ácido benzoico puede sufrir oxidación para formar carboxilatos correspondientes o reducción para formar alcoholes.
Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento Suzuki-Miyaura y Heck para formar enlaces carbono-carbono.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Reactivos como azida de sodio, tiolato de potasio o alcóxido en solventes apróticos polares como dimetilsulfóxido (DMSO) o tetrahidrofurano (THF).
Reacciones de Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medios ácidos o básicos.
Reacciones de Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) en solventes anhidros.
Reacciones de Acoplamiento: Catalizadores de paladio en presencia de bases como carbonato de potasio (K2CO3) o carbonato de cesio (Cs2CO3) en solventes orgánicos.
Principales Productos Formados
Reacciones de Sustitución: Formación de ácidos benzoicos sustituidos con varios grupos funcionales.
Reacciones de Oxidación y Reducción: Formación de carboxilatos o alcoholes.
Reacciones de Acoplamiento: Formación de compuestos biarílicos u otras moléculas orgánicas complejas.
Aplicaciones Científicas De Investigación
El ácido 3-bromo-5-(oxetan-3-iloxi)benzoico tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y polímeros con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 3-bromo-5-(oxetan-3-iloxi)benzoico implica su interacción con objetivos moleculares como enzimas o receptores. El átomo de bromo y el anillo de oxetano contribuyen a su afinidad de unión y especificidad. El compuesto puede inhibir la actividad enzimática formando enlaces covalentes con residuos del sitio activo o bloqueando el acceso del sustrato. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y requieren más investigación.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-Bromobenzoico: Carece del anillo de oxetano, lo que lo hace menos versátil en ciertas aplicaciones.
Ácido 5-(Oxetan-3-iloxi)benzoico: Carece del átomo de bromo, lo que afecta su reactividad y propiedades de unión.
Ácido 3-bromo-5-yodobenzoico: Contiene un átomo de yodo adicional, lo que puede alterar su comportamiento químico y aplicaciones.
Singularidad
El ácido 3-bromo-5-(oxetan-3-iloxi)benzoico es único debido a la combinación del átomo de bromo y el anillo de oxetano, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C10H9BrO4 |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
3-bromo-5-(oxetan-3-yloxy)benzoic acid |
InChI |
InChI=1S/C10H9BrO4/c11-7-1-6(10(12)13)2-8(3-7)15-9-4-14-5-9/h1-3,9H,4-5H2,(H,12,13) |
Clave InChI |
UEEZYCCZIZEBAD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2=CC(=CC(=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)
![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)


![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)





![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)

